molecular formula C6H12ClN3 B2970043 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride CAS No. 2250243-13-9

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride

Cat. No.: B2970043
CAS No.: 2250243-13-9
M. Wt: 161.63
InChI Key: MEAXRFZWKOHAAC-RGMNGODLSA-N
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Description

2-[(2S)-Piperazin-2-yl]acetonitrile hydrochloride is a chiral piperazine derivative with a nitrile-functionalized side chain. It is widely used as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and targeted cancer therapies. The compound’s stereochemistry at the 2S position enhances its binding specificity in drug-receptor interactions .

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXRFZWKOHAAC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves several synthetic routes. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes four main steps: PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB. This method avoids the use of hazardous reagents, making it safer and more cost-effective .

Chemical Reactions Analysis

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Adagrasib, the compound acts as a covalent inhibitor of the KRASG12C protein, which is involved in the regulation of cell growth and division. By inhibiting this protein, the compound can help to prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
  • CAS : 1252036-94-4
  • Formula : C₁₂H₁₈Cl₃N₃O
  • Key Differences : Incorporates a 4-chlorophenyl group and acetamide moiety instead of acetonitrile.
  • Applications : Used in neuropharmacological research due to its affinity for serotonin receptors .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • CAS : 180576-05-0
  • Formula : C₂₁H₂₁N₃O₄
  • Key Differences : Contains a bulky Fmoc-protecting group, enhancing stability during peptide synthesis.
  • Applications : Common in solid-phase peptide synthesis .
Ethyl 2-(Piperidin-4-yl)acetate
  • CAS : 72826-21-8
  • Formula: C₉H₁₇NO₂
  • Key Differences : Piperidine ring instead of piperazine, with an ester group.
  • Applications : Intermediate in anticonvulsant and antipsychotic drug synthesis .

Physicochemical Properties

Property 2-[(2S)-Piperazin-2-yl]acetonitrile HCl 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride Ethyl 2-(Piperidin-4-yl)acetate
Molecular Weight (g/mol) 161.63 / 198.09 342.65 171.24
Solubility High in polar solvents (e.g., water) Moderate in DMSO Soluble in ethanol, chloroform
Hazard Profile H315, H319, H335 Not classified Low toxicity
Synthetic Complexity Moderate High (due to aromatic substitution) Low

Pharmacological Relevance

  • Target Compound : Integral to Adagrasib (KRAS G12C inhibitor) synthesis, where its piperazine core facilitates selective binding .
  • Analogues :
    • Example 53 () : A fluorinated derivative with enhanced blood-brain barrier penetration for CNS-targeted therapies.
    • 2-[(2S)-2-Methylpiperazin-1-yl]acetic Acid Hydrochloride () : Used in antipsychotic drug development due to improved metabolic stability.

Biological Activity

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various bioactive molecules, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C6H12ClN3
  • CAS Number : 2250243-13-9
  • Molecular Weight : 161.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the piperazine ring facilitates binding to protein targets, potentially modulating their activity. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that piperazine derivatives exhibit promising anticancer activity. For example, studies have shown that certain piperazine-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer TypeMechanism
2-Piperazinylacetamide5.4Breast CancerApoptosis
1-(Piperazin-1-yl)ethanone8.2Lung CancerCell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been investigated. For instance, a study evaluated the in vitro efficacy of related compounds against several bacterial strains using disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
E. coli15Gentamicin
S. aureus18Gentamicin
P. aeruginosa12Gentamicin

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through serotonin receptor modulation.

Study 1: Anticancer Activity

A recent study explored the anticancer potential of a piperazine derivative similar to this compound. The compound was tested against various cancer cell lines:

  • Results : The compound demonstrated significant cytotoxicity with an IC50 value of 4 µM in MCF-7 breast cancer cells.
  • : The study concluded that the compound could be a lead for developing new anticancer agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of piperazine derivatives, including this compound:

  • Results : The compound exhibited notable antibacterial activity against E. coli and S. aureus.
  • : These findings suggest potential applications in treating bacterial infections.

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